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Compound of Interest

Compound Name: 2-Bromo-1-(4-fluorophenyl)ethanol

Cat. No.: B3143780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral halohydrin, 2-
Bromo-1-(4-fluorophenyl)ethanol. Due to the limited availability of direct experimental data

for this specific molecule, this guide details the structural characterization of its precursor, 2-

Bromo-1-(4-fluorophenyl)ethanone, and presents a predictive analysis of the final ethanol

product based on established chemical principles and data from analogous compounds. This

document is intended to serve as a valuable resource for researchers in organic synthesis,

medicinal chemistry, and drug development.

Synthesis and Structural Elucidation Workflow
The synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol is a two-step process commencing with

the bromination of 4'-fluoroacetophenone to yield the intermediate, 2-Bromo-1-(4-

fluorophenyl)ethanone. This intermediate is then subjected to reduction to afford the final

alcohol product. The structural integrity of both the intermediate and the final product is

paramount and is typically confirmed through a suite of spectroscopic techniques.
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Figure 1: Synthesis and structural analysis workflow for 2-Bromo-1-(4-fluorophenyl)ethanol.

Experimental Protocols
Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
This protocol is adapted from established methods for the α-bromination of aryl ketones.

Materials:

4'-Fluoroacetophenone

N-Bromosuccinimide (NBS)

Benzoyl Peroxide (BPO)
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Carbon Tetrachloride (CCl₄)

Saturated Sodium Bicarbonate Solution

Saturated Sodium Chloride Solution (Brine)

Anhydrous Magnesium Sulfate

Hexane

Ethyl Acetate

Procedure:

To a solution of 4'-fluoroacetophenone (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq)

and a catalytic amount of benzoyl peroxide.

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove

succinimide.

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford 2-Bromo-1-(4-fluorophenyl)ethanone as a solid.

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol
This protocol is a standard procedure for the reduction of α-haloketones using sodium

borohydride.

Materials:

2-Bromo-1-(4-fluorophenyl)ethanone
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Methanol (MeOH)

Sodium Borohydride (NaBH₄)

Deionized Water

Diethyl Ether

1 M Hydrochloric Acid (HCl)

Saturated Sodium Chloride Solution (Brine)

Anhydrous Magnesium Sulfate

Procedure:

Dissolve 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in methanol and cool the solution to 0

°C in an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction by TLC.

Quench the reaction by the slow addition of deionized water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with diethyl ether (3x).

Wash the combined organic layers with 1 M HCl and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 2-Bromo-1-(4-fluorophenyl)ethanol.

Further purification can be achieved by column chromatography on silica gel if necessary.

Structural Characterization Data
2-Bromo-1-(4-fluorophenyl)ethanone
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The following tables summarize the experimentally determined spectroscopic data for the

ketone intermediate.

Table 1: NMR Spectroscopic Data for 2-Bromo-1-(4-fluorophenyl)ethanone

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H 8.02-8.05 m -
2 x Ar-H (ortho to

C=O)

¹H 7.18 t 8.6
2 x Ar-H (meta to

C=O)

¹H 4.43 s - -CH₂Br

¹³C 189.8 s - C=O

¹³C 166.0 d 254.0 C-F

¹³C 131.7 d 9.6
2 x Ar-C (ortho to

C=O)

¹³C 130.3 d 3.0
Ar-C (ipso to

C=O)

¹³C 116.1 d 21.6
2 x Ar-C (meta to

C=O)

¹³C 30.5 s - -CH₂Br

Table 2: IR and Mass Spectrometry Data for 2-Bromo-1-(4-fluorophenyl)ethanone
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Technique Key Peaks/Fragments Interpretation

IR (cm⁻¹) ~1690 C=O stretch

~1600, ~1500 Aromatic C=C stretch

~1230 C-F stretch

~690 C-Br stretch

Mass Spec (m/z) 216/218
[M]⁺ molecular ion peak

(presence of Br isotopes)

123 [M - CH₂Br]⁺

95 [C₆H₄F]⁺

2-Bromo-1-(4-fluorophenyl)ethanol (Predicted Data)
The following tables provide predicted spectroscopic data for the final product, 2-Bromo-1-(4-
fluorophenyl)ethanol, based on the analysis of structurally similar compounds such as 1-(4-

chlorophenyl)ethan-1-ol and 2-bromo-1-(4-chlorophenyl)ethanol.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Bromo-1-(4-
fluorophenyl)ethanol
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Assignment

¹H ~7.3-7.4 m -
2 x Ar-H (ortho to

CHOH)

¹H ~7.0-7.1 t ~8.7
2 x Ar-H (meta to

CHOH)

¹H ~5.0 dd ~8, ~4 -CH(OH)-

¹H ~3.6-3.7 m - -CH₂Br

¹H ~2.5-3.5 br s - -OH

¹³C ~162 d ~245 C-F

¹³C ~138 d ~3
Ar-C (ipso to

CHOH)

¹³C ~128 d ~8
2 x Ar-C (ortho to

CHOH)

¹³C ~115 d ~21
2 x Ar-C (meta to

CHOH)

¹³C ~72 s - -CH(OH)-

¹³C ~38 s - -CH₂Br

Table 4: Predicted IR and Mass Spectrometry Data for 2-Bromo-1-(4-fluorophenyl)ethanol
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Technique
Predicted Key
Peaks/Fragments

Interpretation

IR (cm⁻¹) ~3400 (broad) O-H stretch

~1600, ~1500 Aromatic C=C stretch

~1230 C-F stretch

~1050 C-O stretch

~690 C-Br stretch

Mass Spec (m/z) 218/220
[M]⁺ molecular ion peak

(presence of Br isotopes)

200/202 [M - H₂O]⁺

125 [M - CH₂Br]⁺

109 [C₆H₄FCHOH - H₂O]⁺

95 [C₆H₄F]⁺

Reaction Mechanism: Ketone Reduction
The reduction of the carbonyl group in 2-Bromo-1-(4-fluorophenyl)ethanone proceeds via

nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl

carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.

Mechanism of NaBH₄ Reduction

2-Bromo-1-(4-fluorophenyl)ethanone
Alkoxide IntermediateNucleophilic Attack

NaBH₄ (Hydride Source)
2-Bromo-1-(4-fluorophenyl)ethanolProtonation

Methanol (Proton Source)
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Figure 2: General mechanism for the sodium borohydride reduction of the ketone.

Conclusion
This technical guide provides a detailed overview of the synthesis and structural analysis of 2-
Bromo-1-(4-fluorophenyl)ethanol. While direct experimental data for the final product is

scarce, a comprehensive characterization of its precursor, 2-Bromo-1-(4-

fluorophenyl)ethanone, is presented. Furthermore, predictive spectroscopic data for the target

alcohol is provided based on sound chemical principles and analysis of analogous compounds.

The detailed experimental protocols and workflow diagrams offer a practical framework for

researchers engaged in the synthesis and characterization of novel halogenated compounds

for potential applications in drug discovery and materials science. It is recommended that any

future synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol be accompanied by full experimental

characterization to validate the predicted data presented herein.

To cite this document: BenchChem. [Structural Analysis of 2-Bromo-1-(4-
fluorophenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3143780#2-bromo-1-4-fluorophenyl-ethanol-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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